molecular formula C14H18N2O3 B3041252 2-(Boc-amino)ethoxylbenzonitrile CAS No. 263409-80-9

2-(Boc-amino)ethoxylbenzonitrile

Cat. No.: B3041252
CAS No.: 263409-80-9
M. Wt: 262.3 g/mol
InChI Key: CLDHGNUTHNBJFF-UHFFFAOYSA-N
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Description

2-(Boc-amino)ethoxylbenzonitrile is a chemical building block featuring a benzonitrile group and a Boc-protected aminoethoxy side chain. With the molecular formula C14H18N2O3 and a molecular weight of 262.30 g/mol, this compound serves as a versatile synthetic intermediate in organic and medicinal chemistry . The tert-butoxycarbonyl (Boc) group is a cornerstone of protective group strategies, effectively shielding the primary amine during synthetic steps . This protection is stable under basic conditions and toward nucleophiles, allowing for orthogonal deprotection under mild acidic conditions when the amine functionality is needed for further conjugation . The benzonitrile moiety and the ether linkage provide a rigid, aromatic core that can be crucial for molecular recognition in active pharmaceutical ingredients (APIs). This makes the compound a valuable precursor in the research and development of potential therapeutics, such as in synthetic routes similar to those for gastrointestinal agents . As a standard practice, this product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[2-(2-cyanophenoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-8-9-18-12-7-5-4-6-11(12)10-15/h4-7H,8-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDHGNUTHNBJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Boc Amino Ethoxylbenzonitrile and Analogues

Synthesis of Key Precursors and Building Blocks

The efficient construction of the target molecule relies on the availability of two primary building blocks: a Boc-protected aminoethyl fragment and a substituted benzonitrile (B105546) moiety.

Preparation of Boc-Protected Aminoethyl Fragments (e.g., 2-(Boc-amino)ethyl bromide)

The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various conditions and its ease of removal under mild acidic conditions. nih.gov The key precursor, 2-(Boc-amino)ethyl bromide, also known as tert-butyl (2-bromoethyl)carbamate, is a common building block for introducing a protected aminoethyl chain. apolloscientific.co.uktcichemicals.combiocompare.com

A standard laboratory preparation involves the reaction of 2-bromoethylamine (B90993) hydrobromide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. rsc.org For instance, a high-yielding synthesis can be achieved by dissolving di-tert-butyl dicarbonate in dichloromethane (B109758) (DCM), adding 2-bromoethylamine hydrobromide at 0 °C, followed by the dropwise addition of triethylamine (B128534) (TEA). rsc.org The reaction is then warmed to room temperature. After an aqueous workup, the desired product, 2-(Boc-amino)ethyl bromide, can be isolated in high yield (e.g., 95%). rsc.org

Table 1: Synthesis of 2-(Boc-amino)ethyl bromide rsc.org

Reactant 1Reactant 2BaseSolventTemperatureYield
2-Bromoethylamine hydrobromideDi-tert-butyl dicarbonateTriethylamine (TEA)Dichloromethane (DCM)0 °C to rt95%

Synthesis of Substituted Benzonitrile Moieties

The second key precursor is a substituted benzonitrile, specifically 2-hydroxybenzonitrile (B42573) (also known as salicylonitrile). sigmaaldrich.com This compound provides the phenolic hydroxyl group necessary for the subsequent etherification step. Several methods for the synthesis of 2-hydroxybenzonitrile have been reported.

One common approach involves the dehydration of 2-hydroxybenzamide. This can be accomplished by passing the amide in the gas phase over a solid heterogeneous catalyst, such as silica (B1680970) gel impregnated with phosphoric acid. justia.com This process can achieve high yields, with reports of up to 87%. justia.com

Another method starts from salicylaldehyde, which is first converted to salicylaldoxime (B1680748) by reaction with hydroxylamine. quickcompany.ingoogle.com The resulting oxime is then dehydrated to the nitrile. For example, reacting the oxime with formic acid and sodium formate (B1220265) at reflux can yield 2-hydroxybenzonitrile. google.com Other dehydrating agents like thionyl chloride or triphosgene (B27547) can also be employed. quickcompany.in

A different strategy utilizes ammonium (B1175870) salicylate (B1505791) as the starting material, which is heated with urea (B33335) and a mixed oxide catalyst to produce 2-hydroxybenzonitrile. google.com

Formation of the Ethoxyl Linkage: Strategic Approaches to Etherification

The central bond-forming step in the synthesis of 2-(Boc-amino)ethoxylbenzonitrile is the creation of the ether linkage between the two precursor fragments.

Nucleophilic Substitution Reactions in Ethoxyl Linkage Formation

The most common and effective method for this transformation is the Williamson ether synthesis. numberanalytics.commasterorganicchemistry.comyoutube.comyoutube.comyoutube.comyoutube.com This reaction involves the nucleophilic substitution (S_N2) of a halide by an alkoxide or, in this case, a phenoxide. masterorganicchemistry.comyoutube.com

In this specific synthesis, the phenolic proton of 2-hydroxybenzonitrile is first removed by a suitable base to generate a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-(Boc-amino)ethyl bromide, displacing the bromide and forming the desired ether bond. youtube.comyoutube.com

The choice of base and solvent is critical for the success of the Williamson ether synthesis. numberanalytics.comnumberanalytics.com Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used to ensure complete deprotonation of the phenol. numberanalytics.com Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they solvate the cation, enhancing the nucleophilicity of the phenoxide anion. numberanalytics.com

Table 2: Influence of Base and Solvent on Williamson Ether Synthesis Yield numberanalytics.com

BaseSolventTypical Yield (%)
Sodium Hydride (NaH)Dimethylformamide (DMF)85
Potassium tert-Butoxide (KOtBu)Dimethyl Sulfoxide (DMSO)90
Sodium Hydroxide (B78521) (NaOH)Water (H₂O)40

Optimization of Reaction Conditions and Catalyst Systems for Compound Synthesis

To maximize the yield and purity of the final product, careful optimization of reaction parameters and the use of catalytic systems are essential.

Evaluation of Catalytic Systems in N-Boc Protection and Coupling Reactions

While the N-Boc protection step is typically high-yielding, various catalysts can be employed to improve efficiency and chemoselectivity, especially under greener conditions. Catalysts such as lithium hydroxide monohydrate under solvent-free conditions have been shown to be effective. researchgate.net Other systems include perchloric acid adsorbed on silica gel (HClO₄–SiO₂) and iodine, both of which can catalyze the reaction at room temperature without solvent. organic-chemistry.org In some cases, the reaction can even proceed without a catalyst in an aqueous system. nih.gov

For the Williamson ether synthesis, phase-transfer catalysts, such as quaternary ammonium salts, can be beneficial. numberanalytics.com These catalysts facilitate the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase where the alkyl halide is dissolved, thereby increasing the reaction rate. numberanalytics.com Additionally, microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times and often improve yields. sacredheart.edusacredheart.edu For example, a conventional Williamson ether synthesis requiring a 60-70 minute reflux could potentially be completed in as little as 3 minutes with microwave irradiation. sacredheart.edusacredheart.edu

Table 3: Comparison of Conventional vs. Microwave-Assisted Williamson Ether Synthesis sacredheart.edusacredheart.edu

MethodTypical Reaction TimeTypical Yield
Conventional Heating (Reflux)60-70 minutes~38%
Microwave Irradiation3 minutes~70%

Advanced Synthetic Strategies and Process Intensification

In recent years, significant efforts have been directed towards developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of chemical compounds. These advanced strategies are highly applicable to the preparation of this compound and its analogues.

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize waste and environmental impact. For the synthesis of benzonitrile derivatives, several innovative approaches have been reported.

One such approach is the use of microwave irradiation. nih.gov Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve yields. nih.govnih.gov For instance, the synthesis of benzylidenemalononitrile (B1330407) derivatives has been achieved with high yields under solvent-free conditions using microwave irradiation. nih.gov This technique could potentially be adapted for the Williamson ether synthesis step in the preparation of this compound, offering a greener and more efficient alternative to conventional heating.

Another green strategy involves the use of ionic liquids. A study on the synthesis of benzonitrile from benzaldehyde (B42025) demonstrated that an ionic liquid could act as a co-solvent, catalyst, and phase-separation agent, eliminating the need for a metal catalyst and simplifying the purification process. researchgate.net This method achieved a 100% yield of benzonitrile at 120 °C in 2 hours, with the ionic liquid being easily recyclable. researchgate.net

Furthermore, the development of novel catalytic systems is a cornerstone of modern synthetic chemistry. For the synthesis of aminobenzonitriles, methods have been developed that avoid the use of highly toxic cyanides. patsnap.com One patented method describes the dehydration of aminobenzamide using thionyl chloride in toluene (B28343), which proceeds at a lower temperature and in a shorter time than traditional methods. patsnap.com Another approach involves the catalytic ammoxidation of nitroaromatic compounds. google.com

Process intensification, which aims to develop smaller, safer, and more energy-efficient processes, is also gaining traction. cetjournal.it For exothermic reactions, such as those that can be involved in the synthesis of complex molecules, shifting from batch to continuous flow reactors can offer significant advantages in terms of safety, heat management, and reproducibility. cetjournal.it

Advanced Synthetic StrategyKey AdvantagesPotential Application to this compound SynthesisReference
Microwave-Assisted SynthesisReduced reaction times, higher yields, often solvent-free.Acceleration of the Williamson ether synthesis step. nih.govnih.gov
Use of Ionic LiquidsCan act as recyclable catalysts and solvents, simplifying purification.A green alternative to traditional solvent and catalyst systems. researchgate.net
Novel Catalytic SystemsAvoidance of toxic reagents, milder reaction conditions.Greener and more efficient synthesis of the benzonitrile core or introduction of the amino group. patsnap.comgoogle.com
Continuous Flow ChemistryImproved safety, better heat control, enhanced reproducibility.Safer and more efficient production, especially on a larger scale. cetjournal.it

Mechanistic Investigations and Reaction Pathway Analysis

Detailed Mechanistic Studies of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. The deprotection mechanism is a critical aspect of its utility.

The acid-catalyzed deprotection of a Boc-protected amine, such as in 2-(Boc-amino)ethoxybenzonitrile, is generally understood to proceed through a few key steps. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group. This initial protonation is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.

Kinetic studies on the acid-catalyzed deprotection of Boc-protected amines have revealed a second-order dependence on the concentration of the acid, such as HCl. nih.gov This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which arises from the fragmentation of the protonated tert-butyl carbamate (B1207046). nih.gov While these studies were conducted on other Boc-protected amines, the fundamental mechanism is expected to be applicable to 2-(Boc-amino)ethoxybenzonitrile.

Alternative, milder methods for Boc deprotection have also been developed. One such method employs oxalyl chloride in methanol, which can cleave the Boc group at room temperature. nih.gov The proposed mechanism involves the electrophilic character of oxalyl chloride. nih.gov Although not specifically tested on 2-(Boc-amino)ethoxybenzonitrile, this method offers a potential alternative to strong acid conditions, which could be beneficial if other acid-sensitive functional groups are present in a larger molecular framework.

Elucidation of Reaction Mechanisms for Nitrile Functionalizations

The nitrile group in 2-(Boc-amino)ethoxybenzonitrile is a versatile functional group that can undergo a variety of transformations. The elucidation of the mechanisms of these reactions is key to controlling the outcome of the synthesis.

One of the most common reactions of nitriles is their reduction to primary amines. The catalytic hydrogenation of benzonitriles to benzylamines is a well-established industrial process. For instance, the hydrogenation of 4-[2-(dimethylamino)ethoxy]benzonitrile (B110316) to the corresponding benzylamine (B48309) can be achieved using hydrogen gas in the presence of a Raney nickel catalyst. google.com The reaction mechanism involves the adsorption of the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

Another important reaction is the conversion of nitriles to amides. This can be achieved through hydrolysis, often under acidic or basic conditions. The mechanism of acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps then leads to the formation of the amide.

Furthermore, benzonitriles can be synthesized via the ammoxidation of toluenes, a reaction of toluene (B28343) with ammonia (B1221849) and oxygen at high temperatures over a metal oxide catalyst. medcraveonline.comatamanchemicals.com This process involves complex surface-catalyzed reactions on the metal oxide. While this is a synthetic route to benzonitriles rather than a functionalization of 2-(Boc-amino)ethoxybenzonitrile itself, understanding the reverse reaction (hydrolysis of the nitrile) provides insight into its stability and reactivity.

Intermediates and Transition State Analysis in Coupling Reactions Involving the Compound

In hypothetical cross-coupling reactions, such as a Suzuki or Heck reaction, the 2-(Boc-amino)ethoxybenzonitrile would first need to be functionalized with a suitable leaving group (e.g., a halide) on the benzene (B151609) ring. The mechanism of such reactions typically involves a catalytic cycle with a transition metal catalyst, such as palladium. The key steps include oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion of an alkene (in the case of Heck coupling), and finally, reductive elimination to regenerate the catalyst and yield the coupled product. The Boc-protected aminoethoxy side chain would be expected to remain intact under many standard coupling conditions.

Kinetic and Thermodynamic Aspects of Key Transformations

The kinetic and thermodynamic parameters of chemical reactions provide quantitative insights into reaction rates and equilibria. For the transformations involving 2-(Boc-amino)ethoxybenzonitrile, these aspects are crucial for process optimization.

As previously mentioned, the kinetics of the HCl-catalyzed deprotection of a Boc-protected amine showed a second-order dependence on the HCl concentration. nih.gov This indicates that the rate-determining step involves two molecules of the acid. The study also noted that for a different substrate, the deprotection with trifluoroacetic acid showed an inverse kinetic dependence on the trifluoroacetate (B77799) concentration, highlighting the complexity of these reaction kinetics. nih.gov

For the synthesis of benzonitriles, the ammoxidation of toluene is an exothermic process, and controlling the reaction temperature is critical to prevent over-oxidation to carbon dioxide. medcraveonline.com The thermodynamics of this reaction favor the formation of the nitrile at the high temperatures employed (400-450 °C). atamanchemicals.com

The hydrogenation of nitriles to amines is also a thermodynamically favorable process. The reaction is typically carried out under pressure to increase the concentration of hydrogen and thus the reaction rate. The kinetics of the hydrogenation can be influenced by the choice of catalyst, solvent, temperature, and pressure. google.com

While specific kinetic and thermodynamic data for reactions of 2-(Boc-amino)ethoxybenzonitrile are not available in the public literature, the data from analogous systems provide a solid foundation for predicting its behavior and for designing experiments to measure these important parameters.

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are fundamental in elucidating the electronic structure and bonding characteristics of 2-(Boc-amino)ethoxybenzonitrile. Density Functional Theory (DFT) is a widely used method for this purpose, often employing hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p). These calculations provide optimized molecular geometries, including bond lengths and angles, as well as vibrational frequencies that can be correlated with experimental infrared and Raman spectra.

The electronic properties are further understood by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. For substituted benzonitriles, the HOMO is typically localized on the benzene (B151609) ring and the substituent, while the LUMO is often centered on the nitrile group and the aromatic ring. This distribution dictates the molecule's behavior as an electron donor or acceptor in chemical reactions.

Natural Bond Orbital (NBO) analysis is another powerful tool to investigate the bonding nature, revealing details about hybridization, charge distribution, and intramolecular interactions like hyperconjugation. For 2-(Boc-amino)ethoxybenzonitrile, NBO analysis would quantify the delocalization of electron density between the phenyl ring, the ethoxy linker, the Boc-protecting group, and the nitrile moiety, providing a deeper understanding of its electronic stability.

ParameterTypical Calculated Value (Å/°) for Related Benzonitriles
C≡N Bond Length1.15 - 1.16
Aromatic C-C Bond Length1.39 - 1.41
C-O Bond Length1.36 - 1.38
C-N (amide) Bond Length1.35 - 1.37
C-C-C Bond Angle (ring)~120

Conformer Analysis and Conformational Dynamics of the Compound

The conformational flexibility of 2-(Boc-amino)ethoxybenzonitrile is primarily due to the rotation around several single bonds, particularly within the ethoxy linker and the Boc-amino group. A systematic conformer search, often performed using molecular mechanics force fields followed by DFT optimization of the low-energy structures, is essential to identify the most stable conformations.

For the ethoxy group, rotation around the C(aryl)-O and O-C(ethyl) bonds leads to different spatial arrangements of the ethyl group relative to the benzonitrile (B105546) ring. In analogous compounds like 2-ethoxybenzonitrile, both syn and anti conformers have been identified, with the anti (trans) conformer often being the most stable due to reduced steric hindrance.

The Boc-amino group introduces additional conformational complexity. The urethane (B1682113) amide bond can exist in both cis and trans conformations. While the trans conformation is generally preferred for peptide bonds, the energy difference between cis and trans is smaller for the urethane linkage in Boc-protected amines, and both conformers can be populated at room temperature. The relative stability of these conformers is influenced by intramolecular hydrogen bonding and steric interactions.

Rotational BondPossible ConformersExpected Relative Stability
C(aryl)-OSyn / AntiAnti generally more stable
O-C(ethyl)Gauche / AntiDependent on other substituents
C-N (urethane)Cis / TransTrans often slightly more stable

Prediction of Reactivity and Selectivity Through DFT Calculations

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, on the other hand, pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. The Fukui function and the Molecular Electrostatic Potential (MEP) are commonly used for this purpose. The MEP map visually represents the electrostatic potential on the electron density surface, with negative potential regions (typically colored red or yellow) indicating sites susceptible to electrophilic attack, and positive potential regions (blue) indicating sites prone to nucleophilic attack. For 2-(Boc-amino)ethoxybenzonitrile, the nitrogen atom of the nitrile group and the oxygen atoms of the carbonyl and ether functionalities are expected to be regions of negative electrostatic potential, making them likely sites for interaction with electrophiles. The aromatic protons and the N-H proton would exhibit positive potential.

DescriptorFormulaInterpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron donating/accepting tendency
Chemical Hardness (η)(ELUMO - EHOMO)Resistance to deformation
Electrophilicity (ω)μ2 / 2ηPropensity to act as an electrophile

In Silico Design and Virtual Screening for Novel Analogues

The structural information obtained from computational studies of 2-(Boc-amino)ethoxybenzonitrile can be leveraged for the in silico design and virtual screening of novel analogues with tailored properties. This process typically involves several steps.

First, a pharmacophore model can be developed based on the key structural features of the parent molecule that are deemed important for a specific biological activity or material property. This model defines the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups.

Next, large virtual libraries of chemical compounds can be screened against this pharmacophore model to identify molecules that match the defined features. This is followed by molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. Docking simulations score the binding affinity of the "hit" compounds, allowing for the prioritization of the most promising candidates for synthesis and experimental testing.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two common strategies. In SBDD, the three-dimensional structure of the biological target is known, and analogues are designed to fit optimally into the binding site. In LBDD, the design of new analogues is guided by the structure-activity relationships of a set of known active molecules.

Molecular Dynamics Simulations to Understand Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and intermolecular interactions of 2-(Boc-amino)ethoxybenzonitrile in a condensed phase, such as in solution or in the solid state. In an MD simulation, the motion of every atom in a system is calculated over time by solving Newton's equations of motion.

These simulations can reveal how molecules of 2-(Boc-amino)ethoxybenzonitrile interact with each other and with solvent molecules. Key intermolecular interactions that can be investigated include:

Hydrogen Bonding: The N-H group of the Boc-amino moiety can act as a hydrogen bond donor, while the carbonyl oxygen, the ether oxygen, and the nitrile nitrogen can act as hydrogen bond acceptors.

π-π Stacking: The aromatic benzonitrile rings can stack on top of each other, contributing to the stability of molecular aggregates.

Dipole-Dipole Interactions: The polar nitrile and carbonyl groups create a molecular dipole moment, leading to electrostatic interactions between molecules.

By analyzing the trajectories from MD simulations, properties such as radial distribution functions can be calculated. These functions provide information about the local ordering of molecules and the strength of intermolecular interactions. Understanding these interactions is crucial for predicting macroscopic properties like solubility, melting point, and crystal packing.

Future Research Directions and Emerging Applications for 2 Boc Amino Ethoxybenzonitrile

The unique structural features of 2-(Boc-amino)ethoxybenzonitrile, combining a protected amine, a flexible ether linkage, and a reactive nitrile group on an aromatic scaffold, position it as a valuable building block for future chemical innovation. Research is poised to explore its potential in sustainable synthesis, advanced materials, and high-throughput discovery platforms.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(Boc-amino)ethoxylbenzonitrile, and what analytical techniques confirm its purity and structure?

Answer:
A common synthetic approach involves coupling a Boc-protected amine with a bromo- or iodo-substituted ethoxylbenzonitrile precursor. For example, tert-butyl N-(bromoalkyl/aryl) carbamate derivatives can react with benzonitrile intermediates under reflux in dioxane with K₂CO₃ and NaI as catalysts, yielding the target compound after purification . Key analytical techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the Boc group (e.g., tert-butyl protons at δ ~1.4 ppm) and ethoxyl linkage.
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., exact mass 258.1106 for related Boc-amino derivatives) .
  • IR Spectroscopy : To identify the nitrile stretch (~2240 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹).

Advanced: How can researchers optimize the coupling efficiency of this compound with HaloTag enzymes in live-cell imaging studies?

Answer:
Coupling efficiency depends on solvent polarity, pH, and activation of the nitrile group. For HaloTag applications:

  • Solvent Optimization : Use anhydrous DMF or DMSO to minimize hydrolysis of the nitrile group during conjugation .
  • Activation Strategies : Employ copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted reactions to enhance specificity .
  • In Situ Monitoring : Fluorescence quenching assays or LC-MS can track conjugation efficiency in real time .
    Yields may vary (44–55% in similar reactions), necessitating iterative optimization of reaction time and catalyst loading .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Answer:

  • Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group .
  • Hazard Classification : Classified as acute toxicity Category 3 (oral) and skin/eye irritant Category 2. Use PPE (gloves, goggles) and work in a fume hood .
  • Disposal : Neutralize with mild acid (e.g., citric acid) before disposal to deactivate reactive intermediates .

Advanced: What strategies mitigate the instability of this compound under aqueous conditions during prolonged biological assays?

Answer:

  • Stabilizing Additives : Include 1–5% trehalose or BSA to reduce hydrolysis in aqueous buffers .
  • Structural Analogues : Replace the ethoxyl linker with a polyethylene glycol (PEG) spacer to enhance hydrophilicity and stability .
  • Real-Time Degradation Monitoring : Use reversed-phase HPLC with UV detection (λ = 254 nm) to quantify degradation products .

Basic: Which spectroscopic methods are most effective for characterizing this compound, and what spectral features are diagnostic?

Answer:

  • NMR :
    • ¹H NMR : Boc tert-butyl protons (singlet, 9H, δ 1.4 ppm); ethoxyl methylene protons (δ 3.5–4.0 ppm).
    • ¹³C NMR : Boc carbonyl (δ ~155 ppm); nitrile carbon (δ ~118 ppm) .
  • IR : Nitrile stretch at ~2240 cm⁻¹; Boc C=O at ~1680 cm⁻¹ .
  • HRMS : Exact mass calculated for C₁₄H₁₇N₂O₃⁺: 273.1234 (observed ± 0.001 Da) .

Advanced: How does the presence of electron-withdrawing substituents on the benzonitrile moiety influence the reactivity of this compound in nucleophilic reactions?

Answer:
Electron-withdrawing groups (e.g., fluoro, nitro) on the benzonitrile ring increase electrophilicity at the nitrile carbon, enhancing reactivity in nucleophilic additions. For example:

  • Cyanide Displacement : Fluorine substituents at the para position accelerate substitution reactions with amines (e.g., KF/18-crown-6 in THF) .
  • Electronic Effects : Density Functional Theory (DFT) calculations can predict charge distribution and guide substitution site selection .
    Contradictory data may arise in polar aprotic vs. protic solvents, requiring mechanistic studies (e.g., Hammett plots) to resolve .

Basic: What purification methods are recommended for isolating this compound from reaction mixtures?

Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for optimal separation of Boc-protected products .
  • Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals (mp ~120–125°C) .
  • TLC Validation : Rf ~0.5 in CH₂Cl₂:MeOH (95:5) with UV visualization .

Advanced: How can researchers resolve contradictions in reported yields for Boc deprotection reactions involving this compound?

Answer:
Yield discrepancies often stem from:

  • Acid Choice : Trifluoroacetic acid (TFA) in CH₂Cl₂ achieves >90% deprotection, while HCl/dioxane may yield side products .
  • Temperature Control : Deprotection at 0°C minimizes nitrile hydrolysis vs. room temperature .
  • Byproduct Analysis : LC-MS can identify hydrolyzed intermediates (e.g., carboxylic acid derivatives), guiding protocol adjustments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Boc-amino)ethoxylbenzonitrile

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